Cas no 2098116-51-7 (6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol)

6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol is a heterocyclic compound featuring a fused pyridazine and dihydroisoquinoline scaffold. This structure imparts unique physicochemical properties, making it valuable in medicinal chemistry and pharmaceutical research. The pyridazine moiety offers potential hydrogen bonding interactions, while the dihydroisoquinoline component enhances lipophilicity and structural rigidity. These characteristics suggest utility as a building block for bioactive molecules, particularly in targeting central nervous system (CNS) receptors or enzymes. Its balanced solubility profile facilitates synthetic modifications, enabling further derivatization for drug discovery applications. The compound’s stability under standard conditions also ensures reliable handling in laboratory settings.
6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol structure
2098116-51-7 structure
商品名:6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol
CAS番号:2098116-51-7
MF:C13H13N3O
メガワット:227.261822462082
CID:5726062
PubChem ID:121205014

6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-(3,4-dihydro-1H-isoquinolin-2-yl)-1H-pyridazin-6-one
    • AKOS026713533
    • 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol
    • F1967-2117
    • 2098116-51-7
    • インチ: 1S/C13H13N3O/c17-13-6-5-12(14-15-13)16-8-7-10-3-1-2-4-11(10)9-16/h1-6H,7-9H2,(H,15,17)
    • InChIKey: PGXBJELJHHMMAW-UHFFFAOYSA-N
    • ほほえんだ: O=C1C=CC(=NN1)N1CC2C=CC=CC=2CC1

計算された属性

  • せいみつぶんしりょう: 227.105862047g/mol
  • どういたいしつりょう: 227.105862047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 375
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 44.7Ų

6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1967-2117-5g
6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol
2098116-51-7 95%+
5g
$1005.0 2023-09-06
Life Chemicals
F1967-2117-2.5g
6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol
2098116-51-7 95%+
2.5g
$670.0 2023-09-06
Life Chemicals
F1967-2117-10g
6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol
2098116-51-7 95%+
10g
$1407.0 2023-09-06
TRC
D270841-500mg
6-(3,4-dihydroisoquinolin-2(1h)-yl)pyridazin-3-ol
2098116-51-7
500mg
$ 320.00 2022-06-05
Life Chemicals
F1967-2117-0.5g
6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol
2098116-51-7 95%+
0.5g
$318.0 2023-09-06
Life Chemicals
F1967-2117-1g
6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol
2098116-51-7 95%+
1g
$335.0 2023-09-06
TRC
D270841-1g
6-(3,4-dihydroisoquinolin-2(1h)-yl)pyridazin-3-ol
2098116-51-7
1g
$ 475.00 2022-06-05
Life Chemicals
F1967-2117-0.25g
6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol
2098116-51-7 95%+
0.25g
$302.0 2023-09-06
TRC
D270841-100mg
6-(3,4-dihydroisoquinolin-2(1h)-yl)pyridazin-3-ol
2098116-51-7
100mg
$ 95.00 2022-06-05

6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol 関連文献

6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-olに関する追加情報

Comprehensive Overview of 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol (CAS No. 2098116-51-7)

The compound 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol (CAS No. 2098116-51-7) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, combining a pyridazine core with a dihydroisoquinoline moiety, makes it a promising candidate for various applications, including drug discovery and material science. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted therapy and precision medicine.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in computational chemistry and high-throughput screening. 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol fits into this paradigm due to its modular design, which allows for facile derivatization. This adaptability is crucial for addressing challenges like drug resistance and off-target effects, topics frequently searched by professionals in the field.

The synthesis of CAS No. 2098116-51-7 typically involves multi-step organic reactions, including cyclization and N-alkylation strategies. Its logP and solubility profiles suggest favorable pharmacokinetic properties, a hot topic in ADMET optimization discussions. These characteristics are often queried in databases like PubChem or Reaxys, reflecting the compound's relevance in medicinal chemistry workflows.

From a commercial perspective, 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol is available through specialized chemical suppliers, with purity levels exceeding 98% for research use. Its applications extend to proteomics and bioconjugation, areas gaining traction in biomarker discovery. The compound's stability under physiological conditions further enhances its utility in in vitro assays, a frequent focus of peer-reviewed studies.

Environmental and safety data for CAS No. 2098116-51-7 indicate low ecotoxicity, aligning with the growing emphasis on green chemistry principles. This aspect resonates with queries about sustainable synthesis methods in academic forums. Additionally, its non-hazardous classification simplifies logistics, a practical consideration for global research collaborations.

Future directions for this compound may involve structure-activity relationship (SAR) studies to optimize its biological activity. Such investigations are central to hit-to-lead campaigns, a recurring theme in pharmaceutical R&D webinars. Patent landscapes suggest emerging interest in its derivatives, particularly for neurodegenerative disease targets, another high-traffic search topic.

In summary, 6-(3,4-dihydroisoquinolin-2(1H)-yl)pyridazin-3-ol represents a versatile scaffold with multifaceted applications. Its intersection with trending scientific inquiries—from AI-driven drug design to fragment-based screening—positions it as a compound of enduring relevance in contemporary research.

おすすめ記事

推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.